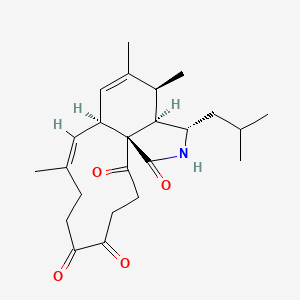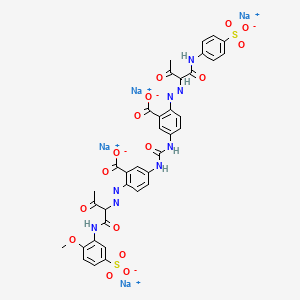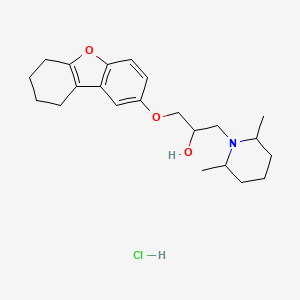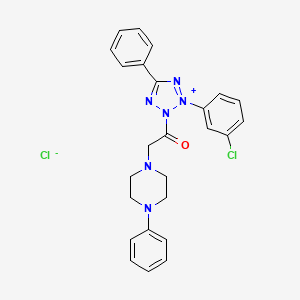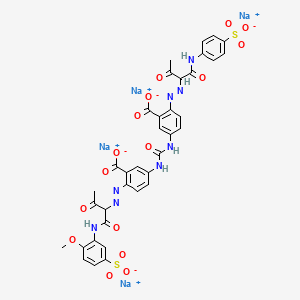
Dtpfpm, monohydrochloride (S(-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtpfpm, monohydrochloride (S(-))- is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is often used in research due to its specific stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, monohydrochloride (S(-))- typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as crystallization and purification to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of Dtpfpm, monohydrochloride (S(-))- often involves large-scale crystallization techniques. These methods are designed to maximize yield and purity while minimizing production costs. The process may include steps such as solvent evaporation, temperature control, and the use of specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dtpfpm, monohydrochloride (S(-))- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of Dtpfpm, monohydrochloride (S(-))- while reduction may yield a reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Dtpfpm, monohydrochloride (S(-))- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Dtpfpm, monohydrochloride (S(-))- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dtpfpm, monohydrochloride (S(-))- include other stereoisomers and derivatives with similar chemical structures. These compounds may share some properties but can also have distinct differences in reactivity and applications.
Uniqueness
Dtpfpm, monohydrochloride (S(-))- is unique due to its specific stereochemistry and the resulting effects on its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
142930-39-0 |
|---|---|
Molecular Formula |
C29H32ClF4N3O4S |
Molecular Weight |
630.1 g/mol |
IUPAC Name |
(4S)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m0./s1 |
InChI Key |
JOMYTNSTNLZQQF-UQIIZPHYSA-N |
Isomeric SMILES |
CC1=C([C@@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Canonical SMILES |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)



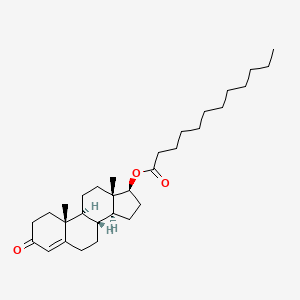
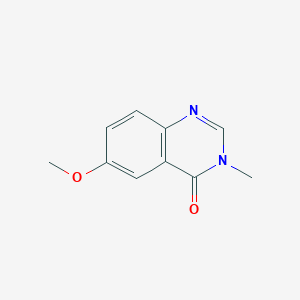

![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
